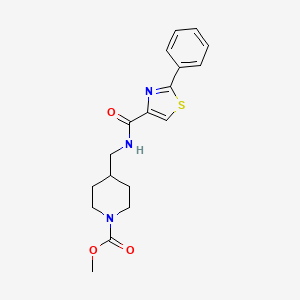
Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure This particular compound features a phenyl group attached to the thiazole ring, which is further connected to a piperidine ring via an amide bond
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-phenylthiazole-4-carboxylic acid and piperidine-1-carboxylate.
Amide Bond Formation: The carboxylic acid group of 2-phenylthiazole-4-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with piperidine-1-carboxylate to form the amide bond.
Methylation: The resulting amide is methylated using methyl iodide (CH₃I) in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The phenyl group on the thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) or halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Nitrophenyl or halophenyl derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its amide and piperidine functionalities make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives has been extensively studied. Compounds like Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Thiazole derivatives are explored for their therapeutic potential. They have been investigated for their ability to inhibit various enzymes and receptors, making them candidates for drug development.
Industry: In material science, thiazole derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
作用機序
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and the biological system .
類似化合物との比較
2-Aminothiazole-4-carboxylate
2-Phenylthiazole-4-carboxylic acid
Piperidine-1-carboxylate
Uniqueness: Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
methyl 4-[[(2-phenyl-1,3-thiazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-18(23)21-9-7-13(8-10-21)11-19-16(22)15-12-25-17(20-15)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKFQUBFKRPCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
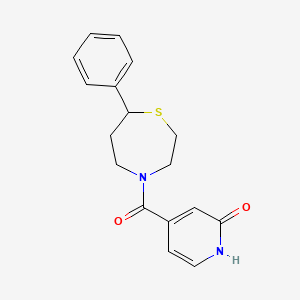
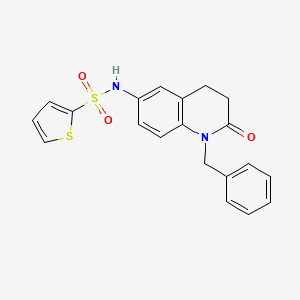
![3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2975028.png)
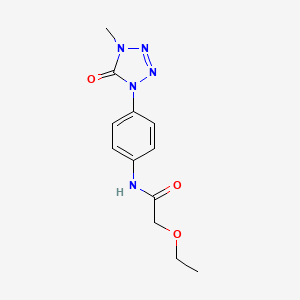
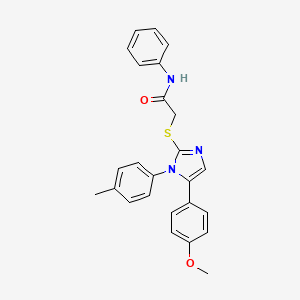

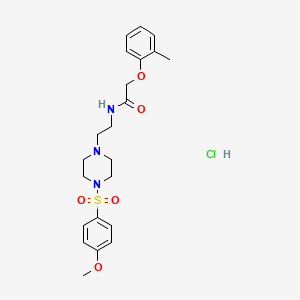
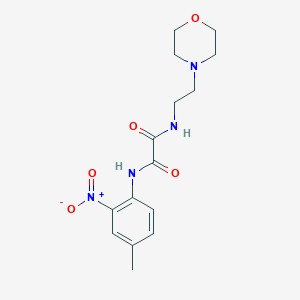
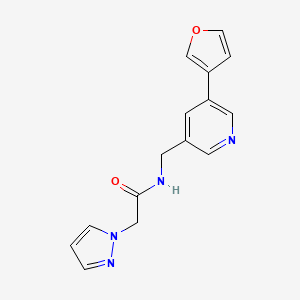
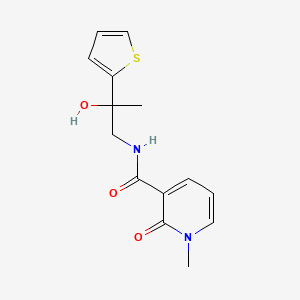
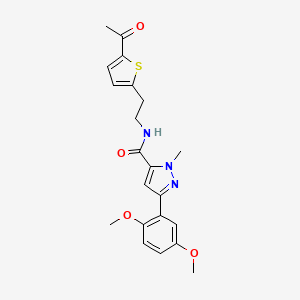
![7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2975042.png)
![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)
![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)
